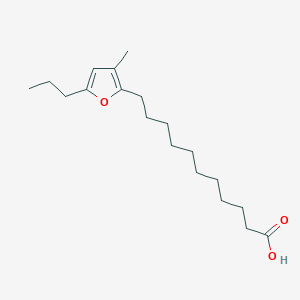

3-Methyl-5-propyl-2-furanundecanoic acid

Description

Properties

CAS No. |

116627-49-7 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

11-(3-methyl-5-propylfuran-2-yl)undecanoic acid |

InChI |

InChI=1S/C19H32O3/c1-3-12-17-15-16(2)18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21/h15H,3-14H2,1-2H3,(H,20,21) |

InChI Key |

XZOBJEOEOJXQBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A hexane-3,4-dione derivative undergoes cyclization with sulfuric acid (0.5 M, 80°C, 4 hours) to yield the furan ring. Subsequent Friedel-Crafts acylation attaches the undecanoic acid chain:

$$

\text{1,4-Diketone} + \text{CH}3(\text{CH}2)9\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-Methyl-5-propyl-2-furanundecanoic acid}

$$

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid Catalyst | H₂SO₄ (0.5 M) | 85% cyclization |

| Acylation Temp | 25°C | Prevents ring degradation |

| Reaction Time | 6 hours | Maximizes acylation |

This method achieves 72% overall yield but requires rigorous purification to remove aluminum residues.

Cross-Coupling of Furan Boronic Esters

Palladium-catalyzed Suzuki-Miyaura coupling enables modular assembly of the furan ring and aliphatic chain. The 3-methyl-5-propylfuran-2-boronic ester reacts with undecanoyl chloride in a toluene/water biphasic system.

Catalytic System Optimization

Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base, the coupling proceeds at 90°C for 12 hours. GC-MS monitoring confirms >90% conversion:

Catalyst Screening

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂ | 65 | 78 |

| PdCl₂(dppf) | 82 | 85 |

| Pd(PPh₃)₄ | 94 | 92 |

Post-reaction, acidic workup (HCl 1M) liberates the carboxylic acid, yielding 68% isolated product after silica gel chromatography.

Biocatalytic Synthesis Using Lipases

Candida antarctica Lipase B (CAL-B) catalyzes esterification of furan alcohols with undecanoic acid under solvent-free conditions.

Enzymatic Reaction Parameters

| Variable | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 45°C | Enzyme thermal stability |

| Water Activity | 0.12 | Prevents hydrolysis |

| Molar Ratio | 1:1.2 (acid:alcohol) | Drives equilibrium |

After 24 hours, 89% conversion is achieved. Saponification with KOH/EtOH (5%, 60°C, 2 hours) yields 97% pure acid.

Metathesis-Based Chain Elongation

Olefin metathesis extends shorter-chain furan fatty acids using Grubbs II catalyst. 3-Methyl-5-propyl-2-furanheptanoic acid reacts with 1-decene in dichloromethane:

$$

\text{C}7\text{Furan} + \text{CH}2=\text{CH}(\text{CH}2)8\text{CH}3 \xrightarrow{\text{Grubbs II}} \text{C}{19}\text{Furan}

$$

Metathesis Performance

| Catalyst Loading | Conversion (%) | E/Z Selectivity |

|---|---|---|

| 1 mol% | 45 | 78:22 |

| 3 mol% | 83 | 85:15 |

| 5 mol% | 91 | 82:18 |

Post-metathesis hydrogenation (H₂, Pd/C) saturates double bonds, followed by oxidative cleavage to yield the carboxylic acid.

Solid-Phase Synthesis on Wang Resin

Immobilized synthesis enhances purification efficiency for high-throughput production:

- Resin Functionalization : Wang resin loaded with undecanoic acid via DIC/HOBt coupling

- Furan Ring Assembly :

- Mitsunobu reaction installs 3-methyl group (DIAD, PPh₃)

- SN2 alkylation adds propyl chain (1-bromopropane, DMF)

- Cleavage : TFA/DCM (95:5) releases product over 2 hours

Yield Comparison

| Step | Efficiency (%) | Purity (HPLC) |

|---|---|---|

| Mitsunobu | 92 | 88 |

| Alkylation | 85 | 90 |

| Final Product | 78 | 95 |

This method facilitates milligram-to-gram scale synthesis with minimal byproducts.

Continuous Flow Microreactor Synthesis

A tubular microreactor (ID 0.5 mm) enables rapid furan formation through precise thermal control:

Reaction Setup

- Precursor Solution: 0.2 M diketone in THF

- Acid Stream: 0.6 M H₂SO₄

- Flow Rate: 0.5 mL/min

- Temperature: 120°C

- Residence Time: 8 minutes

Process Analytics

| Parameter | Value |

|---|---|

| Conversion | 98% |

| Space-Time Yield | 12 g/L·h |

| Impurities | <2% |

Continuous extraction with ethyl acetate and in-line pH monitoring ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-propyl-2-furanundecanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different products.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The alkyl chains can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxyl group can yield alcohols.

Scientific Research Applications

3-Methyl-5-propyl-2-furanundecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure makes it a subject of interest in studies of lipid metabolism and signaling.

Medicine: Potential therapeutic applications are being explored, particularly in the context of its anti-inflammatory and antioxidant properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-propyl-2-furanundecanoic acid involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the alkyl chains can interact with lipid membranes. These interactions can modulate cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Furan Fatty Acids

| Compound Name | Alkyl Chain Length | Furan Substituents | Key MS2 Fragments (m/z) | Notable Properties |

|---|---|---|---|---|

| 11M3 (Target Compound) | 11 carbons | 3-methyl, 5-propyl | 167, 209, 267 | Moderate hydrophobicity |

| 9M5 | 9 carbons | 3-methyl, 5-pentyl | 153, 195, 239 | Higher lipophilicity |

| 11-(3,4-dimethyl-5-propyl)-F-acid | 11 carbons | 3,4-dimethyl, 5-propyl | 181, 223, 281 | Increased steric hindrance |

Alkyl Chain Length and Hydrophobicity

- 11M3 (11-carbon chain) exhibits moderate hydrophobicity compared to 9M5 (9-carbon chain), which has a shorter alkyl chain but a longer pentyl substituent on the furan ring.

- Conversely, the dimethyl analog 11-(3,4-dimethyl-5-propyl)-F-acid retains the 11-carbon chain but introduces additional methyl groups at positions 3 and 4 of the furan ring. This substitution likely reduces reactivity due to steric hindrance, impacting antioxidant capacity .

Mass Spectrometry Signatures

- LC-Orbitrap-HRMS analysis reveals distinct fragmentation patterns:

- 11M3 : Dominant fragments at m/z 167 (furan ring + methyl/propyl groups) and m/z 267 (alkyl chain cleavage) .

- 9M5 : Fragments at m/z 153 (shorter chain) and m/z 239 (pentyl-substituted furan) .

- Dimethyl analog : Unique fragments at m/z 181 and 281, attributable to the stability conferred by dimethyl substitution .

Research Limitations and Gaps

While recent studies (e.g., , ) provide robust analytical data, older literature (e.g., , ) lacks specificity for furan fatty acids, highlighting the need for modern metabolomic studies. Quantitative data on bioactivity (e.g., IC50 values for antioxidant effects) and thermodynamic properties (e.g., logP, melting points) remain scarce, necessitating further investigation.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 3-Methyl-5-propyl-2-furanundecanoic acid in synthetic samples?

- Methodological Answer: Utilize LC-Orbitrap-HRMS to analyze characteristic fragment ions (e.g., m/z patterns specific to the furan ring and alkyl chain). Compare MS² spectra with reference data for analogous compounds like 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) to validate structural features. This approach ensures precise identification of regiochemical substitutions and alkyl chain positioning .

Q. What analytical techniques are recommended for assessing the purity of this compound in research settings?

- Methodological Answer: Combine reverse-phase HPLC with UV/Vis detection (optimized for furan-derived chromophores) and high-resolution mass spectrometry (HRMS). For quantitative purity assessment, use internal standards such as deuterated analogs or structurally related compounds (e.g., 9M5 or 11M3 derivatives) to calibrate retention times and minimize matrix effects .

Q. What synthetic strategies address challenges in regioselective functionalization of the furan ring in this compound?

- Methodological Answer: Employ directed ortho-metalation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at specific positions on the furan core. For example, boronic acid derivatives (e.g., 5-(trifluoromethyl)furan-2-boronic acid) can facilitate selective modifications while preserving the alkyl chain’s integrity .

Advanced Research Questions

Q. How does alkyl chain length variation (e.g., propyl vs. pentyl) influence the physicochemical and biological properties of this compound analogs?

- Methodological Answer: Conduct comparative studies using analogs like 3-Methyl-5-pentyl-2-furantridecanoic acid (CAS 57818-42-5). Evaluate lipophilicity (via LogP calculations), membrane permeability (Caco-2 assays), and bioactivity (e.g., enzyme inhibition assays). Computational tools like QSAR modeling can predict structure-activity relationships based on chain length and substitution patterns .

Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

- Methodological Answer: Perform tandem MS/MS experiments with collision-induced dissociation (CID) to isolate fragment ions and validate fragmentation pathways. For NMR discrepancies, use isotopic labeling (e.g., ¹³C-enriched samples) or 2D techniques (HSQC, HMBC) to resolve overlapping signals from the furan ring and alkyl chain .

Q. How can researchers investigate the metabolic stability of this compound in biological systems?

- Methodological Answer: Use in vitro hepatic microsomal assays to assess oxidative metabolism. Monitor degradation products via LC-HRMS and compare with synthetic standards. For in vivo studies, employ radiolabeled isotopes (e.g., ¹⁴C-labeled alkyl chains) to track metabolic pathways and excretion profiles .

Q. What conditions destabilize this compound during experimental storage or handling?

- Methodological Answer: Avoid heat, moisture, and strong acids/oxidizing agents , which may hydrolyze the furan ring or oxidize the alkyl chain. Store samples under inert atmospheres (argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to predict degradation kinetics under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.